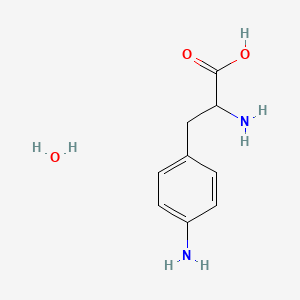
4-Amino-L-phenylalanine hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-L-phenylalanine hydrate is a chemical compound with the molecular formula C9H14N2O3. It is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an amino group (-NH2) attached to the phenyl ring, making it an important intermediate in various chemical and biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-L-phenylalanine hydrate typically involves the nitration of phenylalanine followed by reduction. The nitration process introduces a nitro group (-NO2) to the phenyl ring, which is then reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-L-phenylalanine hydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenylalanine derivatives.
Applications De Recherche Scientifique
4-Amino-L-phenylalanine hydrate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and protein synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-L-phenylalanine hydrate involves its interaction with various molecular targets and pathways. It acts as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. The compound is also involved in the biosynthesis of proteins and other essential biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-L-phenylalanine: Similar in structure but differs in stereochemistry.
4-Nitro-L-phenylalanine: Contains a nitro group instead of an amino group.
3,4-Dihydroxy-L-phenylalanine (L-DOPA): Contains hydroxyl groups on the phenyl ring.
Uniqueness
4-Amino-L-phenylalanine hydrate is unique due to its specific amino group placement on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its role as a precursor in neurotransmitter synthesis make it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C9H14N2O3 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
2-amino-3-(4-aminophenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C9H12N2O2.H2O/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H2 |
Clé InChI |
LPKPWQCBWORKIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


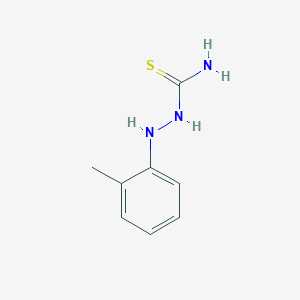
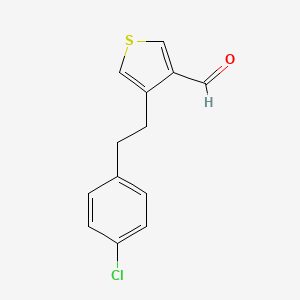
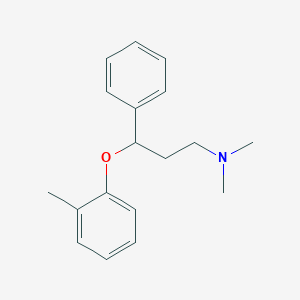
![6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B8815328.png)
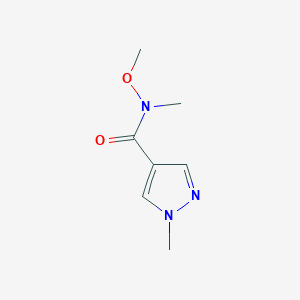
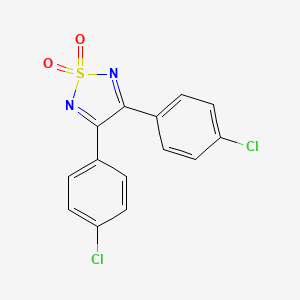

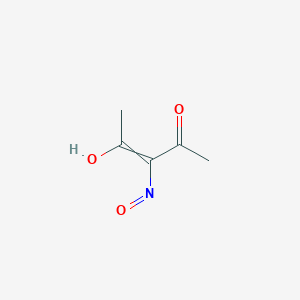
![3-[4-(2-Methylpropyl)phenyl]propanal](/img/structure/B8815366.png)

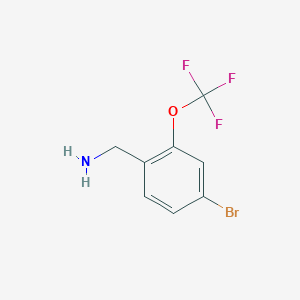
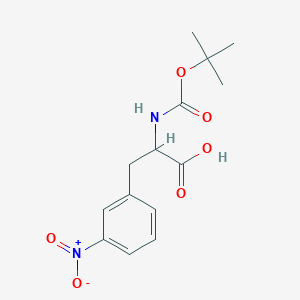
![1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B8815412.png)

